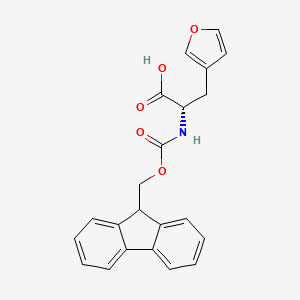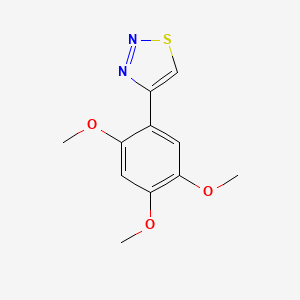
2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether” is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 . It is also known by other names such as 4-(2,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles and their reduction to amines with zinc and acetic acid in isopropyl alcohol were developed . Based on the obtained amines and salicylic aldehyde, Schiff bases exhibiting luminescence were synthesized .Chemical Reactions Analysis
While specific reactions involving “2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether” are not mentioned in the retrieved sources, similar compounds have been used in the synthesis of Schiff bases . These reactions typically involve the reaction of an amine group with a carbonyl compound to form a C=N bond .Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
A significant body of research has been dedicated to exploring the pharmacological potential of compounds derived from 1,3,4-thiadiazole, a core structure related to the one . These studies highlight the anticancer and antimicrobial activities of such compounds. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown promising DNA protective abilities against oxidative damage and strong antimicrobial activities against specific strains of bacteria. Some compounds have exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in chemotherapy strategies (Gür et al., 2020).
Chemical Reactivity and Structural Analysis
Research has also focused on the chemical properties and reactivity of thiadiazole derivatives. Studies involving the reaction of thiadiazole-derived compounds with various reagents have led to the formation of unexpected products, providing insights into their chemical behavior and potential applications in synthetic chemistry. For example, the treatment of a thiadiazole-derived phenylthiomethyl ether with sulfuryl chloride yielded an unusual dimeric product, whose structure was determined using X-ray crystallography. Such findings contribute to our understanding of the reactivity of thiadiazole compounds and their potential utility in designing new chemical entities (Dou et al., 2009).
Synthesis and Evaluation of Anticancer Agents
Further research into thiadiazole derivatives has led to the synthesis of novel compounds with potential as anticancer agents. By exploring various synthetic routes and chemical modifications, researchers have developed new pharmacophores that exhibit significant in vitro anticancer activity against certain cancer cell lines. These studies not only highlight the therapeutic potential of thiadiazole derivatives but also offer valuable insights into structure-activity relationships, paving the way for the development of more effective anticancer drugs (Gomha et al., 2017).
Applications in Material Science
Beyond pharmacological applications, thiadiazole derivatives have also found applications in material science, particularly in the development of polymer solar cells and photocatalysts for environmental remediation. The design and synthesis of copolymers incorporating thiadiazole units have led to materials with improved electronic properties, suitable for use in high-efficiency polymer solar cells (Qin et al., 2009). Additionally, coordination complexes based on thiadiazole-containing ligands have demonstrated promising photocatalytic activities, offering a potential avenue for the degradation of organic pollutants in wastewater treatment processes (Lu et al., 2021).
Orientations Futures
The future directions for research on “2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, their luminescent properties could be useful for immunochemical analysis and photodynamic therapy .
Mécanisme D'action
Target of Action
Similar compounds, such as schiff bases derived from substituted 4-(aminophenyl)-1,2,3-thiadiazoles, have been shown to exhibit high antibacterial, antifungal, and antiviral activity .
Mode of Action
It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . The ligand acts as a bidentate ligand coordinating through the nitrogen atom .
Biochemical Pathways
It’s known that many schiff bases based on salicylic aldehyde, which are similar compounds, are luminophores . They have a very narrow band of emission when excited by visible light , which is very important for immunochemical analysis and photodynamic therapy .
Result of Action
It’s known that schiff bases based on salicylic aldehyde, which are similar compounds, exhibit high antibacterial, antifungal, and antiviral activity .
Propriétés
IUPAC Name |
4-(2,4,5-trimethoxyphenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-14-9-5-11(16-3)10(15-2)4-7(9)8-6-17-13-12-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRDLALOAEGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CSN=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)
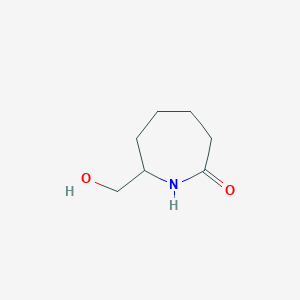


![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)
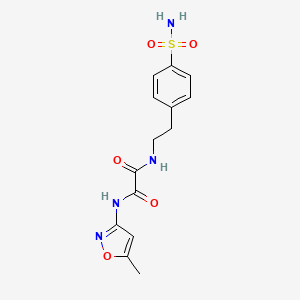
![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)
![3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2917388.png)
![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2917391.png)
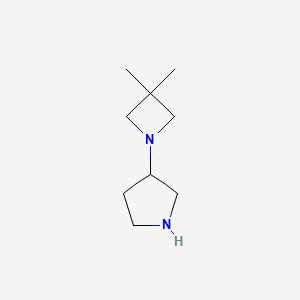
![5-(3,5-Dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole](/img/structure/B2917396.png)
![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)
